3-[(2-Methylphenyl)sulfonyl]-2-quinolinylamine
Description
3-[(2-Methylphenyl)sulfonyl]-2-quinolinylamine (CAS: 861210-75-5) is a quinoline-derived compound featuring a sulfonyl group attached to the 3-position of the quinoline core and a 2-methylphenyl substituent on the sulfonyl moiety. Its molecular formula is C₁₇H₁₄N₂O₂S, with a molecular weight of 318.37 g/mol (exact mass: 318.0773).
For instance, sulfonamide-linked quinoline derivatives are frequently explored in medicinal chemistry due to their ability to interact with enzyme active sites via hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
3-(2-methylphenyl)sulfonylquinolin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-11-6-2-5-9-14(11)21(19,20)15-10-12-7-3-4-8-13(12)18-16(15)17/h2-10H,1H3,(H2,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGVOZHONFQERG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)C2=CC3=CC=CC=C3N=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401257789 | |
| Record name | 3-[(2-Methylphenyl)sulfonyl]-2-quinolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401257789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821997 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
861210-75-5 | |
| Record name | 3-[(2-Methylphenyl)sulfonyl]-2-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=861210-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2-Methylphenyl)sulfonyl]-2-quinolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401257789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylphenyl)sulfonyl]-2-quinolinylamine typically involves multi-step organic reactions. One common method includes the sulfonylation of 2-quinolinylamine with 2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methylphenyl)sulfonyl]-2-quinolinylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-[(2-Methylphenyl)sulfonyl]-2-quinolinylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(2-Methylphenyl)sulfonyl]-2-quinolinylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, while the quinoline ring can intercalate with DNA or interact with enzymes. These interactions can disrupt normal cellular processes, leading to the compound’s bioactivity.
Comparison with Similar Compounds
Research Implications and Gaps
Comparative studies with fluorinated analogs could reveal trade-offs between efficacy and environmental safety. Additionally, synthetic optimization (e.g., introducing electron-withdrawing groups or varying aryl substituents) may enhance target selectivity .
Biological Activity
3-[(2-Methylphenyl)sulfonyl]-2-quinolinylamine, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be described by the following molecular formula:
- Molecular Formula : CHNOS
- CAS Number : 861210-75-5
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonamide group is known to enhance binding affinity, which may lead to modulation of signaling pathways involved in various diseases.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
-
Anticancer Activity :
- Studies have demonstrated that quinoline derivatives can inhibit cancer cell proliferation. For example, copper(II) complexes derived from quinolin-2-one have shown significant anticancer properties against various cancer cell lines, suggesting that structural modifications like those in this compound may enhance these effects .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Research Findings
Several studies have focused on the biological activity of related quinoline compounds, providing insights into the potential effects of this compound:
Case Studies
- Anticancer Activity : A study on copper(II) complexes showed that modifications in the quinoline structure led to increased cytotoxicity against human cancer cell lines. The presence of the sulfonamide group was crucial for enhancing the interaction with cellular targets.
- Antimicrobial Studies : Another investigation revealed that derivatives with similar structures displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
